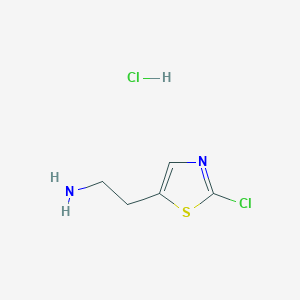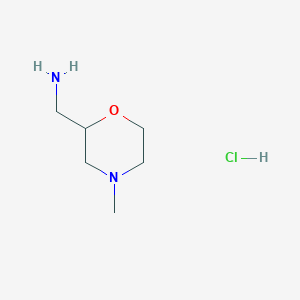![molecular formula C6H11F3O3S B1493003 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol CAS No. 1504371-63-4](/img/structure/B1493003.png)
3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol
Übersicht
Beschreibung
“3,3,3-Trifluoro-2-hydroxypropanoic acid” is an organic compound with the empirical formula C3H3F3O3 . It’s a solid substance and is usually available for shipping within 2 business days . Another related compound is “(2R)-3,3,3-trifluoro-1,2-propanediol” with the InChI code 1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2/t2-/m1/s1 .
Synthesis Analysis
The synthesis of related compounds like “3,3,3-Trifluoro-2,2-dimethylpropionic Acid” involves reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% .
Molecular Structure Analysis
The molecular structure of “3,3,3-Trifluoropropene” has been studied using a variety of quantum chemistry models and rotational spectroscopy .
Chemical Reactions Analysis
The gas phase homodimers of “3,3,3-trifluoro-1,2-epoxypropane (TFO)” have shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes .
Physical And Chemical Properties Analysis
The empirical formula of “3,3,3-Trifluoro-2-hydroxypropanoic acid” is C3H3F3O3 and it has a molecular weight of 144.05 . Another related compound, “(2R)-3,3,3-trifluoro-1,2-propanediol”, has the empirical formula C3H5F3O2 .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Materials Science
The synthesis and polymerization of monomers closely related to 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol have been explored for their applications in polymer chemistry and materials science. Researchers synthesized and polymerized zwitterionic monomers to study their solubility in water and aqueous salt solutions. These studies revealed the thermoresponsive behavior of the polymers, showing phase separation at low temperatures and indicating their potential for applications in smart materials and environmental responsiveness (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of sulfonate derivatives, including those related to 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol, have been investigated. New N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial properties. Among these compounds, specific derivatives showed high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, suggesting their potential for therapeutic applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis
Sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl)ester, have been employed as recyclable catalysts for various synthetic reactions. For example, these catalysts have been used for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfanyl derivatives in facilitating efficient and environmentally friendly chemical synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups have been synthesized for potential fuel-cell applications. These materials demonstrate high proton conductivity and mechanical properties, suggesting their usefulness in developing more efficient and durable fuel cells (Bae, Miyatake, & Watanabe, 2009).
Molecular Orientation in Acidic Conditions
A novel bicelle system comprising specific sulfanyl derivatives has been developed for orienting macromolecules over a wide temperature range and down to very acidic pH levels. This innovation is particularly useful for structural studies of proteins that require acidic conditions, demonstrating the versatility of sulfanyl compounds in biochemical research (Cavagnero, Dyson, & Wright, 1999).
Wirkmechanismus
While the mechanism of action for “3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol” is not available, related compounds like “3,3,3-Trifluoro-2,2-dimethylpropionic acid” have been used in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on these compounds could involve further exploration of their properties and potential applications. For instance, the use of “3,3,3-trifluoro-1,2-epoxypropane (TFO)” as a chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes is a promising area of study .
Eigenschaften
IUPAC Name |
3-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c7-6(8,9)5(12)3-13-2-4(11)1-10/h4-5,10-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPEPHHGDCZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSCC(C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)
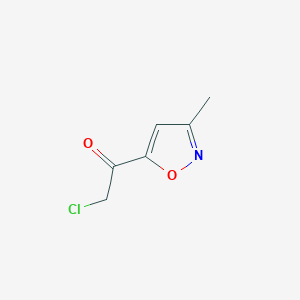
![1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1492923.png)

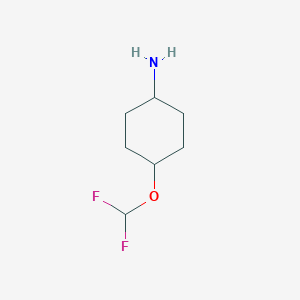

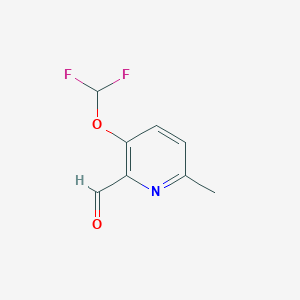

![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)
